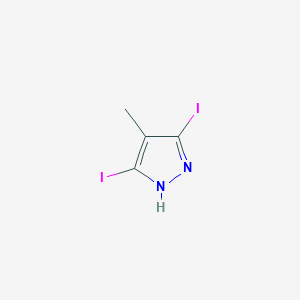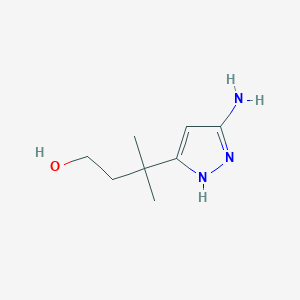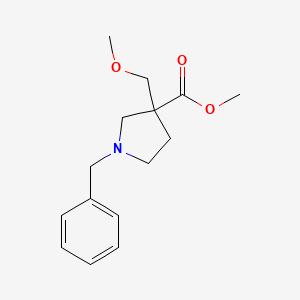
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3-dihydro-1H-indene-1-carbonitrile, also known as MDIC, is a compound that has been studied for its potential medical applications. It is a heterocyclic compound containing a five-membered ring with a carbon atom and a nitrogen atom at opposite ends of the ring. MDIC has a variety of interesting properties, including its ability to act as an inhibitor of certain enzymes, its potential to act as a prodrug, and its potential to bind to certain proteins.
Mecanismo De Acción
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is complex and not fully understood. It is believed that 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile binds to the active site of the enzyme COX-2, thereby inhibiting its activity. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile also binds to certain proteins, which can modulate the activity of those proteins. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile can also act as a prodrug, which can be used to deliver drugs to specific target sites in the body.
Biochemical and Physiological Effects
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a relatively simple compound to synthesize, and the reaction can be carried out in a laboratory setting. However, the reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. Additionally, the mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is not fully understood, so further research is needed to better understand its effects.
Direcciones Futuras
Future research should focus on understanding the mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile and its potential medical applications. Additionally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as a prodrug and its ability to bind to certain proteins. Additionally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as an inhibitor of other enzymes. Finally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as an anti-inflammatory agent.
Métodos De Síntesis
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile can be synthesized from the reaction of 2-methyl-3-indenol with cyanogen bromide in the presence of a base. The reaction proceeds via a Michael addition, followed by a nucleophilic substitution to form the desired product. The reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. The reaction is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been studied for its potential medical applications, including its ability to act as an inhibitor of certain enzymes. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.
Propiedades
IUPAC Name |
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-2-3-9-4-5-10(7-12)11(9)6-8/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNTWIBLREJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)










